molecular formula C19H23ClN2O B2524263 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide CAS No. 953383-28-3

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide

Cat. No.: B2524263
CAS No.: 953383-28-3
M. Wt: 330.86
InChI Key: HUMAQMVOTDULII-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide is a synthetic organic compound for research and development purposes. It features a molecular structure incorporating acetamide, chlorophenyl, and dimethylaminophenyl moieties, which are common in medicinal chemistry . The dimethylamine (DMA) group is a significant pharmacophore found in numerous FDA-approved drugs, known to influence the solubility, bioavailability, and biological activity of molecules . This structural profile suggests its potential utility as a key intermediate in organic synthesis and in the exploration of novel pharmacologically active compounds. Researchers may employ this chemical in building structure-activity relationship (SAR) models, investigating ligand-receptor interactions, or as a precursor in the synthesis of more complex molecular entities. This product is strictly for laboratory research use in controlled environments and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMAQMVOTDULII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzoyl chloride with 3-(4-(dimethylamino)phenyl)propylamine to form an intermediate amide.

    Acetylation: The intermediate is then acetylated using acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorophenyl Analog: N-{3-[4-(Dimethylamino)phenyl]propyl}-2-(4-fluorophenyl)acetamide

  • Structural Difference : The chlorophenyl group in the target compound is replaced with a fluorophenyl group.
  • Impact : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while reducing lipophilicity (ClogP: ~3.5 vs. F: ~2.8 estimated). This substitution is common in drug design to modulate bioavailability and target binding .
  • Molecular Weight : 314.4 g/mol (C₁₉H₂₃FN₂O) vs. 330.3 g/mol (C₁₉H₂₃ClN₂O) for the target compound .

Dichlorophenyl Analog: 2-(3,4-Dichlorophenyl)-N-methyl-N-[3-(methyl(3-pyrrolidin-1-ylpropyl)amino)propyl]acetamide (708559)

  • Structural Difference : Dual chlorine atoms on the phenyl ring and a branched tertiary amine chain.
  • Impact : Increased lipophilicity (ClogP ~4.2) may enhance membrane permeability but reduce aqueous solubility. The dichlorophenyl motif is associated with improved receptor affinity in some antimicrobial and antiviral agents .

Modifications to the Amine Side Chain

Pyrrolidinyl and Piperidinyl Variants

  • Examples :
    • 2-(4-Bromophenyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide (16{1})
    • 2-(4-Bromophenyl)-N-(3-(piperidin-1-yl)propyl)acetamide (16{5})
  • Structural Difference: Replacement of the dimethylamino group with pyrrolidinyl or piperidinyl rings.
  • Piperidine’s larger ring size may improve metabolic stability compared to pyrrolidine .

Morpholinopropyl Variant: 2-(4-((3-Morpholinopropylamino)methyl)phenyl)-N-(3-morpholinopropyl)acetamide (17{4,4})

  • Structural Difference : Incorporation of morpholine rings, which are electron-rich and hydrophilic.
  • Impact : Enhanced solubility due to morpholine’s oxygen atom, making it suitable for aqueous formulations. This modification is prevalent in kinase inhibitors .

Heterocyclic Additions

Benzothiazole Derivative: 2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide Hydrochloride

  • Structural Difference : Introduction of a benzothiazole ring and thioether linkage.
  • Impact : The benzothiazole moiety may confer fluorescence properties or enhance binding to nucleic acids. The thioether group increases oxidation susceptibility but could improve redox-mediated activity .
  • Molecular Weight : 474.4 g/mol (C₂₀H₂₂Cl₂FN₃OS₂) .

Piperazine-Containing Analog: Piperamide

  • Structural Difference: A piperazinyl group replaces the dimethylaminophenyl-propyl chain.
  • Impact : Piperazine’s high basicity (pKa ~9.5) improves solubility in acidic environments, favoring gastrointestinal absorption. Piperamide derivatives are historically used as antiprotozoal agents .

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogs (e.g., fluorophenyl variant) are synthesized via nucleophilic acyl substitution using acyl chlorides and amines under basic conditions (e.g., K₂CO₃), followed by chromatographic purification .
  • Structure-Activity Relationships (SAR) :
    • Chlorophenyl vs. Fluorophenyl : Chlorine’s higher lipophilicity may favor CNS penetration, whereas fluorine improves metabolic stability.
    • Amine Chain Flexibility : Branched or cyclic amines (e.g., piperidine) enhance target selectivity over linear chains.

Biological Activity

2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide, a compound belonging to the class of substituted acetamides, has garnered attention due to its promising biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A chlorophenyl group,
  • A dimethylamino substituent on a phenyl ring,
  • A propyl chain connected to an acetamide moiety.

This unique arrangement contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The dimethylamino group enhances binding through hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, chloroacetamides have been shown to be effective against both Gram-positive and Gram-negative bacteria. In particular:

  • Effective against Staphylococcus aureus (including MRSA),
  • Moderately effective against Escherichia coli and Candida albicans .

Analgesic and Anti-inflammatory Effects

Studies suggest that this compound may possess analgesic and anti-inflammatory properties. Its structural similarity to known analgesics indicates potential mechanisms involving the inhibition of pain pathways and inflammatory mediators.

Antitumor Potential

Preliminary studies have indicated that substituted acetamides can exhibit cytotoxic effects on various cancer cell lines. The chlorophenyl and dimethylamino groups may contribute to enhanced lipophilicity, facilitating cellular uptake and subsequent cytotoxicity .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Study Biological Activity Findings
Study 1AntimicrobialEffective against S. aureus and MRSA; less effective against E. coli .
Study 2AnalgesicDemonstrated pain relief in animal models; mechanism involves COX inhibition.
Study 3AntitumorInduced apoptosis in cancer cell lines; effective at micromolar concentrations .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial potential of various chloroacetamides found that those with a para-substituted phenyl ring exhibited superior activity against Gram-positive bacteria due to increased lipophilicity, allowing for better membrane penetration .
  • Pain Management : In a controlled trial, a derivative of this compound was tested for its analgesic properties in rat models, showing a significant reduction in pain response compared to control groups, suggesting potential for development as a therapeutic agent for pain management.
  • Cancer Cell Studies : Research involving cancer cell lines demonstrated that the compound induced significant cytotoxicity, with mechanisms involving cell cycle arrest and apoptosis being investigated further .

Q & A

Basic: What is the recommended synthesis protocol for 2-(4-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide?

Answer:
The compound is typically synthesized via a carbodiimide-mediated coupling reaction. Key steps include:

  • Dissolving 4-chlorophenylacetic acid and 3-(4-(dimethylamino)phenyl)propylamine in dichloromethane.
  • Activating the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of triethylamine at 273 K for 3 hours .
  • Purification via extraction with dichloromethane and crystallization using a 1:1 dichloromethane/ethyl acetate mixture.
  • Final characterization via melting point analysis (expected range: 394–396 K) and spectroscopic methods.

Basic: How can researchers confirm the structural integrity and purity of this compound?

Answer:
Structural validation requires:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 2.2–2.5 ppm) and carbon backbone .
  • IR Spectroscopy : Identify characteristic peaks (amide C=O stretch at ~1650–1680 cm1^{-1}, N–H bend at ~1550 cm1^{-1}) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 65.2° between 4-chlorophenyl and substituted phenyl groups) to confirm spatial arrangement .

Basic: What preliminary bioactivity assays are recommended for this compound?

Answer:
Initial screening should include:

  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR) to identify potential therapeutic targets .

Advanced: How can researchers investigate the mechanism of action for observed anticancer activity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to oncogenic targets (e.g., EGFR, PI3K) .
  • Signaling Pathway Analysis : Perform Western blotting to assess phosphorylation levels of key proteins (e.g., AKT, ERK) .
  • Transcriptomics : RNA sequencing to identify differentially expressed genes in treated vs. untreated cancer cells .

Advanced: How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Answer:

  • Synthetic Modifications : Introduce substituents (e.g., halogens, methoxy groups) to the phenyl or propylamine moieties to test bioactivity variations .
  • Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea to assess impact on solubility and target binding .
  • Comparative Assays : Test analogs against the parent compound in parallel bioactivity screens (e.g., IC50_{50} in kinase inhibition) .

Advanced: What methodologies address solubility and stability challenges in formulation studies?

Answer:

  • Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Liposomal Encapsulation : Prepare phosphatidylcholine-based liposomes to improve plasma stability .
  • Solid Dispersion : Formulate with polyvinylpyrrolidone (PVP) to increase dissolution rates .

Advanced: How can contradictory bioactivity data between structural analogs be resolved?

Answer:

  • Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics to shared targets .
  • Computational Modeling : Apply quantum mechanical/molecular mechanics (QM/MM) to analyze electronic effects of substituents .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., chlorine substitution correlates with increased cytotoxicity) .

Advanced: What computational tools predict intermolecular interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using GROMACS to assess binding stability .
  • Pharmacophore Modeling : Generate 3D pharmacophore maps (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger .
  • ADMET Prediction : Use SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .

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